Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate is an organic compound belonging to the class of pyrido[4,3-D]pyrimidines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused with a pyridine ring
Preparation Methods
The synthesis of Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with methylthiol, followed by esterification with ethyl acetate . Industrial production methods may involve the use of catalysts such as ceric ammonium nitrate (CAN) to enhance the reaction efficiency .
Chemical Reactions Analysis
Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted by nucleophiles like sodium methoxide, leading to the formation of methoxy derivatives.
Scientific Research Applications
Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Its derivatives are explored for their antiviral, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . The compound’s neuroprotective effects are attributed to its ability to reduce endoplasmic reticulum stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate can be compared with similar compounds such as:
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: This compound also contains a methylthio group and an ethyl ester group but lacks the bicyclic structure.
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: This compound has a chloro substituent instead of the bicyclic structure, which affects its reactivity and applications.
The unique bicyclic structure of this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-16-10(15)9-7-6-12-5-4-8(7)13-11(14-9)17-2/h12H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDSVZUOMPKNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1CNCC2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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